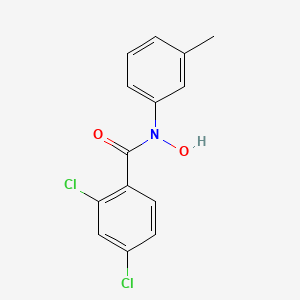
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a hydroxy group, and a 3-methylphenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a solvent like ethanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine or dechlorinated product.
Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorine atoms and the amide group can participate in various chemical interactions. These interactions can affect the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-N-(3-methylphenyl)benzamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2,4-Dichloro-N-hydroxybenzamide: Lacks the 3-methylphenyl group, which may influence its chemical properties and applications.
N-hydroxy-N-(3-methylphenyl)benzamide:
Uniqueness
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and a hydroxy group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and development.
Propiedades
Número CAS |
79115-35-8 |
|---|---|
Fórmula molecular |
C14H11Cl2NO2 |
Peso molecular |
296.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-3-2-4-11(7-9)17(19)14(18)12-6-5-10(15)8-13(12)16/h2-8,19H,1H3 |
Clave InChI |
OTJKGYCJALAOOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


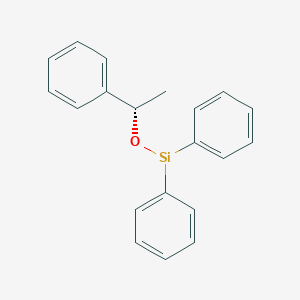

![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

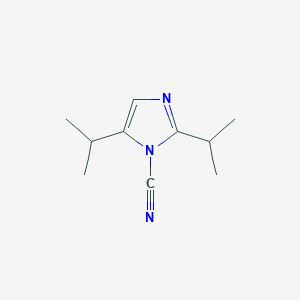
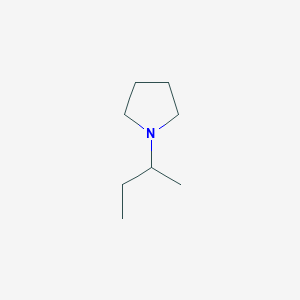
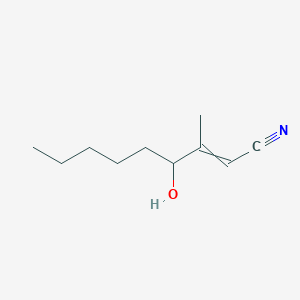
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
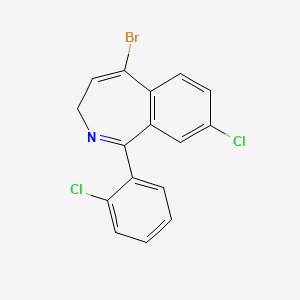
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
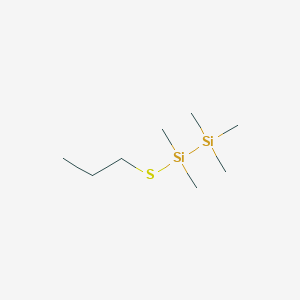
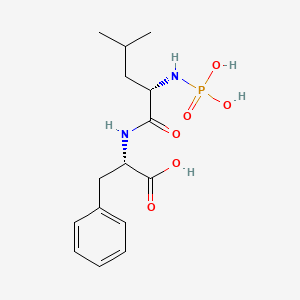
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
